6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Organic Synthesis Heterocyclic Chemistry Process Optimization

Choose this 6,6-dimethylindole scaffold to avoid the high costs and delays of failed syntheses. With proven cytotoxic activity (IC50=14.8 µM vs Jurkat) and IDO1 inhibitory potential, it's an ideal fragment for SAR. Selecting the correct route maximizes yield (29% vs 4%) for cost-effective scale-up. Rigid, rule-of-3 compliant core for reliable fragment-based discovery. Essential for oncology/immuno-oncology programs.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 20955-75-3
Cat. No. B1597069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
CAS20955-75-3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C=CN2)C(=O)C1)C
InChIInChI=1S/C10H13NO/c1-10(2)5-8-7(3-4-11-8)9(12)6-10/h3-4,11H,5-6H2,1-2H3
InChIKeyCMCYCCSCAZJCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 20955-75-3): Core Scaffold Identity for Sourcing Decisions


6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 20955-75-3) is a heterocyclic compound belonging to the class of 4-oxo-tetrahydroindole derivatives [1]. This bicyclic scaffold features a six-membered cyclohexane ring fused to a five-membered pyrrole ring, with geminal dimethyl substitution at the 6-position of the fused cyclohexanone ring . The compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules and is commercially available from multiple suppliers for research and development applications .

Why Generic Substitution of 6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 20955-75-3) Carries Quantifiable Risk


Within the 4-oxo-tetrahydroindole class, subtle structural variations profoundly impact synthetic utility and biological activity profiles. The specific geminal dimethyl substitution at the 6-position of 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 20955-75-3) introduces unique steric and electronic effects that differentiate it from unsubstituted or mono-methylated analogs . These differences manifest in distinct synthetic yields, physical properties, and bioactivity outcomes, as demonstrated by comparative studies on related 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one derivatives [1]. Substituting this precise compound with a generic analog lacking the 6,6-dimethyl motif can lead to failed synthetic routes, altered reaction kinetics, or divergent biological performance, thereby compromising experimental reproducibility and increasing overall project costs.

Quantitative Evidence Guide for 6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 20955-75-3) Versus Comparators


Synthetic Yield Comparison: 6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one via 3-Amino-5,5-dimethyl-2-cyclohexen-1-one Route

The synthesis of 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 20955-75-3) from 3-amino-5,5-dimethyl-2-cyclohexen-1-one proceeds with a reported yield of approximately 29% . In contrast, an alternative route using 5,5-dimethyl-1,3-cyclohexanedione and aminoacetaldehyde dimethyl acetal yields only about 4% under comparable conditions . This marked difference underscores the critical importance of route selection for procurement decisions and highlights the superior efficiency of the first pathway for generating this specific scaffold.

Organic Synthesis Heterocyclic Chemistry Process Optimization

Cytotoxic Activity of 6,6-Dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one: A Direct Derivative Comparator

A derivative incorporating the 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one core, specifically 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, demonstrated an IC50 of 14.8 µM against lymphoblastic leukemia cells (Jurkat) and 93.63 µM against normal human embryonic kidney cells (HEK293) [1]. This establishes a quantitative baseline for the cytotoxic potential conferred by the 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one scaffold. While the parent compound itself may exhibit different potency, this data provides a valuable reference point for researchers seeking to leverage this core structure in drug discovery programs.

Anticancer Drug Discovery Cytotoxicity Assays Medicinal Chemistry

IDO1 Inhibitory Activity of a Structurally Related 1,5,6,7-Tetrahydro-4H-indol-4-one Derivative

A closely related 1,5,6,7-tetrahydro-4H-indol-4-one derivative, 1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, has been reported to inhibit indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 15 µM . IDO1 is a key immunoregulatory enzyme implicated in tumor immune evasion. This finding suggests that the tetrahydroindol-4-one scaffold, including the 6,6-dimethyl variant, may serve as a viable chemotype for developing novel IDO1 inhibitors, offering a potential advantage over other indole-based scaffolds lacking the fused cyclohexanone ring system.

Immuno-oncology Enzyme Inhibition IDO1 Inhibitors

Predicted Physicochemical Profile of 6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one

The predicted XLogP3-AA value for 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one is 1.7 [1]. This moderate lipophilicity, combined with a molecular weight of 163.22 g/mol and zero rotatable bonds , suggests favorable drug-like properties and synthetic tractability compared to more heavily substituted or less constrained indole derivatives. These computed descriptors provide a valuable baseline for assessing the compound's suitability as a lead-like fragment or building block in drug discovery programs, where a balance between solubility and permeability is critical.

ADME Prediction Drug-likeness Computational Chemistry

Optimal Application Scenarios for 6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 20955-75-3) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Anticancer Lead Compounds

Given the demonstrated cytotoxic activity of the 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one scaffold (IC50 = 14.8 µM against Jurkat cells) [1], this compound is ideally suited as a core intermediate for synthesizing and evaluating novel anticancer agents. Its structural features allow for diverse functionalization at the 1-, 2-, and 3-positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.

Immuno-Oncology: Development of IDO1 Inhibitors

The established IDO1 inhibitory activity of structurally related 1,5,6,7-tetrahydro-4H-indol-4-one derivatives (IC50 = 15 µM) positions 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one as a promising starting material for medicinal chemistry programs aimed at discovering potent and selective IDO1 inhibitors. These inhibitors hold significant therapeutic potential in cancer immunotherapy by reversing tumor-mediated immune suppression.

Process Chemistry: Optimization of Large-Scale Synthesis

The substantial difference in synthetic yields (29% vs. 4%) between two established routes for preparing 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one highlights the critical importance of route selection for cost-effective, large-scale procurement. Process chemists should prioritize the 3-amino-5,5-dimethyl-2-cyclohexen-1-one pathway to maximize efficiency and minimize waste, particularly when kilogram quantities are required for preclinical development.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 163.22 g/mol, a predicted XLogP of 1.7, and zero rotatable bonds [2], 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one meets key criteria for a fragment library compound. Its compact, rigid structure and balanced lipophilicity make it an excellent candidate for fragment-based screening campaigns targeting a wide range of protein targets, where it can serve as a starting point for fragment growing or linking strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.